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1-(1,3-Oxathiolan-2-yl)ethan-1-one

Cat. No.: B14446885
CAS No.: 76887-11-1
M. Wt: 132.18 g/mol
InChI Key: RMINDFBKTVQYEX-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry that focuses on cyclic compounds containing atoms of at least two different elements in their rings. 1-(1,3-Oxathiolan-2-yl)ethan-1-one belongs to the class of 1,3-oxathiolanes, which are five-membered saturated heterocycles containing a sulfur and an oxygen atom at positions 1 and 3, respectively. wikipedia.org The presence of these two different heteroatoms imparts distinct chemical properties to the ring system, making it a versatile building block in the synthesis of more complex molecules.

The study of such heterocycles is crucial as they form the core structure of many biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The specific arrangement of the oxygen and sulfur atoms in the 1,3-oxathiolane (B1218472) ring influences its conformational preferences, reactivity, and ability to interact with biological targets.

Significance of the 1,3-Oxathiolane Core Structure in Advanced Synthesis

The 1,3-oxathiolane ring is a significant structural motif in advanced organic synthesis, primarily due to its role as a versatile precursor and its presence in important pharmaceutical agents. nih.govacs.org This core structure is a key component in several nucleoside analogues, which are a class of antiviral drugs. nih.gov

The synthesis of the 1,3-oxathiolane ring itself can be achieved through various methods, often involving the condensation of a mercaptoalkanol with an aldehyde or ketone. wikipedia.org For instance, the reaction of mercaptoethanol with formaldehyde (B43269) is a common method for preparing the parent 1,3-oxathiolane. wikipedia.org More complex derivatives can be synthesized from starting materials like thioglycolic acid and vinyl acetate (B1210297). acs.org

A significant area of research has been the development of stereoselective methods for the synthesis of 1,3-oxathiolane derivatives. nih.gov This is particularly important for the synthesis of enantiomerically pure drugs, where only one stereoisomer exhibits the desired therapeutic activity.

Overview of Research Trajectories for this compound and Related Derivatives

Research involving this compound and its derivatives has primarily focused on their synthesis and potential applications. For instance, the related compound 1-(2-methyl-1,3-oxathiolan-2-yl) ethanone (B97240) has been identified as a component in tobacco. rsc.org

The broader class of 1,3-oxathiolanes has been extensively studied for its utility in the synthesis of antiviral nucleoside analogues like lamivudine (B182088) and emtricitabine, which are crucial in the treatment of HIV. nih.govacs.org Research in this area is driven by the need for more efficient and cost-effective synthetic routes to these life-saving medicines. acs.org

Furthermore, derivatives of 1,3-oxathiolane are explored for their potential as chiral auxiliaries in asymmetric synthesis and as intermediates in the preparation of various heterocyclic systems. acs.org The reactivity of the 1,3-oxathiolane ring allows for various chemical transformations, making it a valuable tool for organic chemists.

Below is a table summarizing key information about this compound and related compounds:

Compound NameCAS NumberMolecular FormulaKey Research Area
This compound5616-52-4C5H8O2SHeterocyclic Synthesis
1,3-Oxathiolane2094-97-5C3H6OSParent Heterocycle
1,3-Oxathiolan-2-one (B104098)3326-89-4C3H4O2SSynthetic Intermediate
1-(2-Methyl-1,3-oxathiolan-2-yl)ethanoneNot AvailableC6H10O2SNatural Product Component

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2S B14446885 1-(1,3-Oxathiolan-2-yl)ethan-1-one CAS No. 76887-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76887-11-1

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

1-(1,3-oxathiolan-2-yl)ethanone

InChI

InChI=1S/C5H8O2S/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3

InChI Key

RMINDFBKTVQYEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1OCCS1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 1,3 Oxathiolan 2 Yl Ethan 1 One and Its 1,3 Oxathiolane Precursors

Cycloaddition and Cyclocondensation Routes to the 1,3-Oxathiolane (B1218472) Ring System

The formation of the 1,3-oxathiolane ring is a fundamental step in the synthesis of many important molecules. Various strategies have been developed to construct this heterocyclic system, often involving the reaction of a carbonyl compound with a thiol derivative or the cyclization of acyclic precursors.

Reactions of Carbonyl Compounds with Thiol Derivatives for 1,3-Oxathiolane Formation

The condensation of carbonyl compounds with molecules containing a thiol and a hydroxyl group, such as mercaptoethanol, is a common and direct method for forming the 1,3-oxathiolane ring. wikipedia.org This reaction is typically catalyzed by acids. For instance, the reaction of 2-benzoyloxyacetaldehyde with (+)-thiolactic acid in the presence of boron trifluoride etherate yields a diastereomeric mixture of 1,3-oxathiolane acids. nih.govbeilstein-journals.org Similarly, the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid at reflux in toluene (B28343) leads to the formation of a 1,3-oxathiolane lactone. nih.govbeilstein-journals.org

Lewis acids are frequently employed to facilitate these cyclocondensation reactions. wikipedia.org Zirconium (IV) chloride (ZrCl4) has been shown to be an effective and mild catalyst for the synthesis of 1,3-oxathiolane nucleoside analogues, promoting the key N-glycosylation step at room temperature. acs.orgacs.org Tin(IV) chloride (SnCl4) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have also been utilized as Lewis acid catalysts in the coupling of 1,3-oxathiolane precursors with nucleobases. nih.gov The use of these catalysts often allows for stereoselective outcomes. nih.gov

The reaction of epoxides with thioacetamide (B46855) in the presence of lithium bromide provides a stereoselective route to substituted steroidal 1,3-oxathiolanes. niscpr.res.in This reaction proceeds via a double SN2 inversion on the epoxide ring. niscpr.res.in

Metal-Catalyzed Cyclizations for Substituted 1,3-Oxathiolanes

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted 1,3-oxathiolanes. A notable example involves the use of 2,2-diphenyl-1,3-oxathiolane (B8265561) as a vinyl sulfide (B99878) surrogate in palladium-catalyzed cross-coupling reactions with aryl bromides. organic-chemistry.orgacs.orgnih.gov This method, employing a Pd/Xantphos catalyst system, allows for the synthesis of aryl vinyl sulfides under basic conditions. organic-chemistry.orgacs.org The reaction is believed to proceed through a traditional Pd(0)/Pd(II) catalytic cycle. acs.org

The following table summarizes the palladium-catalyzed synthesis of aryl vinyl sulfides from aryl bromides and 2,2-diphenyl-1,3-oxathiolane.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxyphenyl vinyl sulfide99
24-Bromotoluene4-Tolyl vinyl sulfide95
31-Bromo-4-(tert-butyl)benzene4-(tert-Butyl)phenyl vinyl sulfide98
42-Bromonaphthalene2-Naphthyl vinyl sulfide85

Data sourced from Org. Lett. 2016, 18, 6360-6363. acs.org

Photoredox-Catalyzed Approaches to 1,3-Oxathiolane Derivatives

Visible-light photoredox catalysis has been successfully applied to the deprotection of 1,3-oxathiolanes. rsc.org Using Eosin Y as a metal-free organic photocatalyst, a variety of 1,3-oxathiolanes can be efficiently converted to their corresponding carbonyl compounds under mild, aerobic conditions. rsc.org This method demonstrates good functional group tolerance and provides modest to high yields for a broad range of substrates. rsc.org While this example focuses on deprotection, the principles of photoredox catalysis are being explored for the formation of such heterocyclic systems as well. rsc.orgnih.govyoutube.com

Multicomponent Reaction Strategies for 1,3-Oxathiolan-2-yliden Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. nih.gov The Ugi reaction, a well-known MCR, involves the reaction of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgorgsyn.org While not directly forming the 1,3-oxathiolane ring, variations and subsequent transformations of Ugi products can lead to heterocyclic structures. wikipedia.orgnih.gov For instance, the Ugi reaction has been utilized in the synthesis of various heterocyclic compounds, including lactams and piperazine-bis-benzimidazoles. wikipedia.orgnih.gov The development of MCRs that directly yield 1,3-oxathiolane derivatives is an active area of research. researchgate.netyoutube.comorgsyn.orgrsc.org

Ring Closure Methodologies for 1,3-Oxathiolanes from Acyclic Precursors

The intramolecular cyclization of acyclic precursors is a fundamental strategy for the synthesis of 1,3-oxathiolanes. One approach involves the reaction of a thiol-substituted ester with sulfuryl chloride to generate a sulfenyl chloride, which then undergoes cyclization. beilstein-journals.org For example, a thiol-substituted ester derived from L-menthol and thioglycolic acid can be converted to the corresponding sulfenyl chloride, which then reacts with vinyl acetate (B1210297) to form a dichloro-substituted intermediate that cyclizes to the oxathiolane. beilstein-journals.org

Another method involves the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides, which are structurally related to 1,3-oxathiolanes. nih.gov This one-pot process involves the hydrolysis of the cyano group followed by intramolecular cyclocondensation. nih.gov

Stereoselective and Asymmetric Synthesis of 1,3-Oxathiolane Structures

The synthesis of enantiomerically pure 1,3-oxathiolanes is crucial for their application in pharmaceuticals. nih.gov Several strategies have been developed to achieve high stereoselectivity.

One approach utilizes chiral auxiliaries. wikipedia.orgsigmaaldrich.comwilliams.edu For example, L-menthyl glyoxylate (B1226380) monohydrate can be reacted with 1,4-dithiane-2,5-diol (B140307) to create a chirally pure oxathiolane lactol. acs.org This chiral auxiliary directs the stereochemical outcome of subsequent reactions. acs.org

Enzymatic methods have also proven effective for the asymmetric synthesis of 1,3-oxathiolanes. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the dynamic covalent kinetic resolution of hemithioacetal intermediates, leading to the formation of 1,3-oxathiolan-5-ones with good enantiomeric excess. researchgate.net Another example is the use of immobilized Trichosporon laibachii lipase in a one-pot cyclization-acetylation reaction to produce enantiopure 1,3-oxathiolane intermediates. researchgate.net

Lewis acid-mediated reactions can also be highly stereoselective. The use of ZrCl4 as a catalyst for the N-glycosylation of 1,3-oxathiolane acetate substrates allows for the preferential formation of a single isomer of the resulting nucleoside. acs.org Similarly, SnCl4 can be used to achieve exclusive formation of the β-anomer in the coupling of an anomeric mixture of a 1,3-oxathiolane with silylated cytosine. nih.gov

The following table highlights different stereoselective approaches to 1,3-oxathiolane synthesis.

MethodKey Reagents/CatalystsStereochemical ControlRef.
Chiral AuxiliaryL-menthyl glyoxylate monohydrate, 1,4-dithiane-2,5-diolChiral auxiliary directs stereochemistry acs.org
Enzymatic ResolutionCandida antarctica lipase B (CAL-B)Enzyme-catalyzed dynamic covalent kinetic resolution researchgate.net
Lewis Acid CatalysisZirconium (IV) chloride (ZrCl4)Preferential formation of a single isomer acs.org
Lewis Acid CatalysisTin(IV) chloride (SnCl4)Exclusive formation of the β-anomer nih.gov

Chiral Auxiliary-Mediated Approaches to 1,3-Oxathiolane Enantiomers

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereoselective reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively employed in the synthesis of 1,3-oxathiolane intermediates.

One of the most prominent industrial applications involves the use of an L-menthyl group as a chiral auxiliary. nih.gov This approach is a cornerstone in the manufacturing of Lamivudine (B182088), where the auxiliary is attached to an oxathiolane-based lactol. nih.gov The presence of the L-menthyl ester function provides anchimeric assistance, stabilizing an intermediate oxonium ion, which directs the stereochemical outcome of subsequent reactions to produce the desired β-anomer with high selectivity. nih.gov A key step in this process often involves a dynamic kinetic resolution driven by the selective crystallization of the single desired diastereomer, which is attached to the chiral auxiliary. nih.gov

Other well-established chiral auxiliaries, though not all are documented specifically for 1-(1,3-Oxathiolan-2-yl)ethan-1-one, illustrate the breadth of this methodology. These include Evans' oxazolidinones and Oppolzer's camphorsultam, which are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgharvard.edu The general principle involves attaching the auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. wikipedia.org For instance, camphorsultam has proven superior to oxazolidinones in certain syntheses for inducing a single, specific asymmetry. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table presents common chiral auxiliaries and their typical applications, illustrating the principles applicable to complex syntheses like those for 1,3-oxathiolane precursors.

Chiral AuxiliaryTypical Starting MaterialKey ApplicationsReference
L-MentholPulegoneDiastereoselective crystallizations, control in nucleoside synthesis nih.govnih.gov
Evans' OxazolidinonesAmino alcoholsStereoselective aldol reactions, alkylations wikipedia.orgharvard.edu
Oppolzer's CamphorsultamCamphor-10-sulfonyl chlorideAsymmetric Diels-Alder reactions, alkylations, hydroxylations wikipedia.orgharvard.edu

Dynamic Kinetic Resolution in 1,3-Oxathiolane Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, in-situ racemization of the starting material with a highly selective kinetic resolution, where one enantiomer reacts much faster than the other. wikipedia.orgprinceton.edu For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

DKR has been successfully implemented in the synthesis of enantiopure 1,3-oxathiolane derivatives. nih.gov It is particularly valuable for producing key intermediates for antiretroviral drugs. researchgate.net For example, the asymmetric synthesis of 1,3-oxathiolan-5-one (B1253419) derivatives has been achieved using an enzyme-catalyzed DKR strategy. researchgate.net This method involves dynamic hemithioacetal formation combined with an intramolecular, lipase-catalyzed lactonization, yielding products with good conversion and moderate to good enantiomeric excess. researchgate.net

The origin of enantioselectivity in these resolutions can be finely tuned. In the enzyme-catalyzed DKR of certain 1,3-oxathiolane derivatives, solvent choice was found to significantly influence the stereochemical outcome. nih.gov Biphasic systems using different organic solvents with a phosphate (B84403) buffer demonstrated this solvent-dependent stereoselectivity. nih.gov

Enzyme-Catalyzed Stereoselective Formation of 1,3-Oxathiolane Precursors

Enzymes, particularly lipases, are highly effective catalysts for the stereoselective synthesis of chiral molecules due to their inherent chirality and high specificity. nih.gov Biocatalysis has been applied to the production of enantiomerically enriched 1,3-oxathiolane precursors through both kinetic resolution and dynamic kinetic resolution. nih.govresearchgate.net

Candida antarctica lipase B (CAL-B) is a frequently used enzyme in this context. It has been employed for the intramolecular cyclization of hemithioacetal intermediates in the DKR synthesis of 1,3-oxathiolan-5-ones. researchgate.net In another approach, the lipase from Trichosporon laibachii was used in a one-pot stereoselective synthesis of a chiral 1,3-oxathiolane, with the process being optimized using response surface methodology. dntb.gov.ua

Enzyme-catalyzed resolutions are crucial for accessing optically pure building blocks. For instance, the origin of enantioenrichment in the enzyme-catalyzed DKR of 1,3-oxathiolane derivatives, which are key intermediates for lamivudine, has been elucidated. nih.gov The process relies on the enzyme's ability to selectively hydrolyze one stereoisomer, allowing for the separation and isolation of the desired enantiomerically pure compound. nih.gov

Table 2: Enzyme-Catalyzed Resolutions of 1,3-Oxathiolane Derivatives

EnzymeReaction TypeSubstrate TypeResultReference
Candida antarctica lipase B (CAL-B)Dynamic Covalent Kinetic ResolutionHemithioacetal intermediateGood conversion, up to 94% ee for 1,3-oxathiolan-5-ones researchgate.net
Trichosporon laibachii lipaseOne-pot Stereoselective SynthesisNot specifiedOptimized synthesis of a chiral 1,3-oxathiolane dntb.gov.ua
Various LipasesDynamic Kinetic Resolution1,3-Oxathiolane derivativeEnantiopure intermediates for Lamivudine synthesis nih.gov

Lewis Acid-Catalyzed Stereocontrol in 1,3-Oxathiolane Derivatives Synthesis

Lewis acids play a critical role in controlling stereoselectivity in various reactions involving 1,3-oxathiolane derivatives, from the formation of the ring itself to its subsequent functionalization. nih.goviupac.org They function by coordinating to heteroatoms, typically oxygen or sulfur, which activates the substrate and creates a sterically defined environment that directs the approach of a reactant. iupac.org

In the synthesis of 1,3-oxathiolane nucleoside analogues, Lewis acids are essential for controlling the stereochemistry of the crucial N-glycosylation step. nih.govmanipal.edu The coupling of a 1,3-oxathiolane intermediate with a silylated nucleobase, such as cytosine, can be directed to exclusively form the desired β-anomer. nih.gov Lewis acids like tin(IV) chloride (SnCl₄) and zirconium(IV) chloride (ZrCl₄) form a chelate with the oxathiolane, effectively blocking one face of the molecule and guiding the nucleobase to attack from the opposite face. nih.govmanipal.edu A process using a catalytic amount of ZrCl₄ has been developed for the large-scale, stereoselective synthesis of lamivudine, highlighting the industrial relevance of this method. manipal.edu

Lewis acids are also used to catalyze the formation of the 1,3-oxathiolane ring. The reaction of thioketones or thiolactones with oxiranes in the presence of a Lewis acid like SiO₂ proceeds with high regio- and stereoselectivity via an Sₙ2-type mechanism to form spirocyclic 1,3-oxathiolanes. uzh.ch Boron trifluoride etherate (BF₃·Et₂O) has also been used to catalyze the coupling of 2-benzoyloxyacetaldehyde with (+)-thiolactic acid to form a diastereomeric mixture of oxathiolane acids. nih.gov

Table 3: Lewis Acids in the Synthesis of 1,3-Oxathiolane Derivatives

Lewis AcidReaction TypeSubstratesOutcomeReference
Zirconium(IV) chloride (ZrCl₄)N-Glycosylation1,3-Oxathiolane acetate, silylated nucleobaseStereoselective formation of β-nucleoside manipal.edu
Tin(IV) chloride (SnCl₄)N-Glycosylation1,3-Oxathiolane intermediate, silylated cytosineExclusive formation of the β-anomer nih.gov
Silicon Dioxide (SiO₂)[3+2] CycloadditionThiolactones, oxiranesHigh regio- and stereoselectivity in 1,3-oxathiolane formation uzh.ch
Boron trifluoride etherate (BF₃·Et₂O)Ring Formation2-Benzoyloxyacetaldehyde, (+)-thiolactic acidFormation of diastereomeric oxathiolane acids nih.gov

Preparation of Functionalized 1,3-Oxathiolan-2-one (B104098) Derivatives

Functionalized 1,3-oxathiolan-2-ones and their sulfur (thione) or nitrogen (imine) analogues are versatile heterocyclic compounds. researchgate.netresearchgate.net Methods for their synthesis often involve the cycloaddition of three-membered rings like epoxides with heterocumulenes such as isothiocyanates or carbon disulfide.

A metal- and additive-free method has been developed for the synthesis of highly substituted 1,3-oxathiolan-2-imines. researchgate.net This reaction involves a triflic acid (TfOH)-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates. The reaction proceeds with high Z-selectivity and good to excellent yields. researchgate.net Importantly, the resulting imino group can be readily hydrolyzed under acidic conditions to afford the corresponding 1,3-oxathiolan-2-one derivative in moderate yield. researchgate.net

The synthesis of the corresponding sulfur analogue, 1,3-oxathiolane-2-thione, can be achieved from the reaction between epoxides and carbon disulfide (CS₂). researchgate.net The use of disodium (B8443419) bis-benzimidazolate salts as catalysts has been shown to selectively and efficiently produce these cyclic dithiocarbonates. researchgate.net Depending on the catalyst and reaction conditions, the reaction between epoxides and CS₂ can yield multiple products, making catalyst selectivity a critical factor. researchgate.net

Elucidation of Stereochemistry and Conformational Dynamics of 1,3 Oxathiolane Systems

Conformational Analysis of the 1,3-Oxathiolane (B1218472) Ring System

The five-membered 1,3-oxathiolane ring is not planar and adopts puckered conformations to relieve torsional strain. Its conformational landscape is primarily described by envelope and twist forms, which are in dynamic equilibrium.

The conformational flexibility of five-membered rings is often characterized by a process called pseudorotation, where the pucker moves around the ring without passing through a high-energy planar state. However, for the 1,3-oxathiolane system, the presence of two different heteroatoms significantly influences the energy landscape.

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the preferred conformations. Early research on 2-substituted and 2,2-disubstituted 1,3-oxathiolanes concluded that the most stable conformation is a slightly distorted envelope, with the oxygen atom occupying the "flap" position (the atom out of the plane of the other four). researchgate.netacs.org This arrangement is preferred over an envelope with the sulfur atom at the flap. Unlike cyclopentane, free pseudorotation does not appear to be a prominent feature in the 1,3-oxathiolane ring system, suggesting relatively high energy barriers between different envelope and twist conformations. researchgate.netacs.org More recent computational studies on the related 1,3-oxathiane (B1222684) (a six-membered ring) have detailed complex potential energy surfaces with multiple minima and transition states, suggesting that while specific conformations are favored, the system retains conformational flexibility. researchgate.net Analysis of coupling constants in a series of 2-substituted 1,3-oxathiolanes suggests a highly preferred conformation, though rapid pseudorotation may still occur. acs.org

The energy minima on the potential energy surface correspond to these stable envelope conformations. The transition between these minima would proceed through higher-energy twist or other envelope conformations, but the barriers are significant enough to make one conformation dominant at room temperature.

Substituents on the 1,3-oxathiolane ring have a profound effect on the conformational equilibrium. The position and steric bulk of the substituent determine the most stable arrangement. For 2-substituted 1,3-oxathiolanes, such as 1-(1,3-Oxathiolan-2-yl)ethan-1-one, the substituent can adopt either an axial or an equatorial position relative to the ring.

The acetyl group at the C2 position of this compound will strongly prefer the equatorial orientation to minimize steric interactions with the axial hydrogens at C4 and C5, and with the heteroatoms of the ring. This is consistent with the general principles of conformational analysis in heterocyclic systems. lumenlearning.comlibretexts.org Studies on various 2-substituted 1,3-oxathiolanes have allowed for the calculation of conformational free energy differences (A-values), which quantify the preference of a substituent for the equatorial position. researchgate.net

Substituent at C2Conformational Free Energy (-ΔG°) (kcal/mol)
Methyl1.13
Ethyl1.16
Isopropyl2.01
Phenyl1.87

This table presents the conformational free energy values for various substituents at the 2-position of the 1,3-oxathiolane ring. A positive value indicates a preference for the equatorial position. Data sourced from Pasto, et al. (1967). researchgate.net

Based on these data, it can be inferred that the acetyl group, with steric requirements comparable to or greater than a methyl or ethyl group, would also exhibit a strong preference for the equatorial position. The electronic effects of the carbonyl group in the acetyl substituent could also play a role in modulating the ring's electronic structure but the steric hindrance is the primary driving force for the conformational preference.

Stereoisomerism and Diastereoselective Control in 1,3-Oxathiolane Synthesis

The synthesis of substituted 1,3-oxathiolanes often leads to the formation of stereoisomers. For a 2-substituted 1,3-oxathiolane like this compound, the C2 carbon is a stereocenter, leading to a pair of enantiomers. If the ring is further substituted, diastereomers can be formed. The control of stereochemistry during synthesis is a critical aspect, particularly in the preparation of chiral drugs and intermediates. nih.gov

The vast majority of research into the stereoselective synthesis of 1,3-oxathiolanes has been driven by the production of nucleoside analogues like Lamivudine (B182088) and Emtricitabine. nih.govmdpi.com These syntheses provide a framework for understanding how to control the stereochemistry of the 1,3-oxathiolane ring. Key strategies include:

Lewis Acid-Mediated Glycosylation: The coupling of a 1,3-oxathiolane intermediate with a nucleobase, often mediated by a Lewis acid, can proceed with high diastereoselectivity. The choice of Lewis acid can influence the formation of a specific anomer through chelation control. nih.gov

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic mixture of 1,3-oxathiolane intermediates, allowing for the separation of enantiomers. This is a common strategy for obtaining enantiopure starting materials. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting materials can direct the stereochemical outcome of the ring-forming reaction. The auxiliary is typically removed in a later step. L-menthol is a classic example of a chiral auxiliary used in the synthesis of lamivudine. nih.govmdpi.com

Dynamic Kinetic Resolution (DKR): This process combines rapid, reversible epimerization of the undesired stereocenter with a stereoselective reaction that consumes the desired isomer. This allows for the theoretical conversion of a racemic mixture entirely into a single enantiomer. nih.govnih.gov

For the synthesis of a specific enantiomer of this compound, one could envision the condensation of 2-mercaptoethanol (B42355) with a chiral equivalent of 2-oxopropanal, or the use of enzymatic methods to resolve a racemic mixture of the final product.

Mechanisms of Stereochemical Epimerization in 1,3-Oxathiolane Compounds

Epimerization is the process by which the configuration of a single stereocenter in a molecule is inverted. In 1,3-oxathiolane derivatives, the stereocenter at C2 is particularly susceptible to epimerization under certain conditions due to its position between two heteroatoms.

For this compound, a plausible mechanism for epimerization at the C2 position involves the formation of an enol or enolate intermediate. The acetyl group's alpha-hydrogen (the C2-hydrogen of the oxathiolane ring) is acidic and can be removed by a base. The resulting enolate is planar at the C2 position. Subsequent reprotonation can occur from either face, leading to a mixture of both epimers and resulting in racemization if the starting material was enantiopure.

Another potential pathway for epimerization, observed in related systems, involves oxidation and reduction. nih.gov For instance, oxidation of the sulfur atom to a sulfoxide (B87167) can increase the acidity of the C2-proton, facilitating epimerization. In some cases, thermal epimerization at C2 has been observed in 1,3-oxathiolane S-oxides. researchgate.net While not directly applicable to this compound itself without modification, this highlights the lability of the C2 stereocenter. In other molecules, epimerization of a hydroxyl group has been shown to proceed through oxidation to a ketone followed by a non-stereospecific reduction back to the alcohol, a mechanism that underscores the role of planar intermediates in stereochemical inversion. nih.gov

The stability of the C2 stereocenter in this compound is therefore condition-dependent, with basic or certain oxidative conditions potentially leading to loss of stereochemical integrity.

Reactivity and Mechanistic Investigations of 1,3 Oxathiolane Derivatives

Ring Opening and Cleavage Reactions of 1,3-Oxathiolanes

The presence of two different heteroatoms (oxygen and sulfur) in the 1,3-oxathiolane (B1218472) ring imparts unique reactivity, making the ring susceptible to various opening and cleavage reactions under different conditions.

The ring opening of 1,3-oxathiolanes can be initiated by both electrophiles and nucleophiles, often with high regioselectivity.

Electrophilic Ring Opening:

Acid-catalyzed ring opening is a common reaction for cyclic ethers and acetals. In the case of 1,3-oxathiolanes, protonation or coordination of a Lewis acid to either the oxygen or sulfur atom can initiate ring cleavage. The protonation of the oxygen atom is generally favored, leading to the cleavage of the C-O bond. For instance, triflic acid (TfOH) has been shown to promote the [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates, proceeding through a chemoselective C-O bond cleavage of the oxirane to form highly substituted 1,3-oxathiolane-2-imines. researchgate.net This suggests that under acidic conditions, the C-O bond of the 1,3-oxathiolane ring is susceptible to cleavage.

The general mechanism for acid-catalyzed hydrolysis involves protonation of the oxygen, followed by nucleophilic attack of water at one of the adjacent carbon atoms, leading to ring opening.

Nucleophilic Ring Opening:

Nucleophilic attack on the carbon atoms of the 1,3-oxathiolane ring can also lead to ring opening. The reaction is analogous to the ring opening of epoxides, where a strong nucleophile attacks one of the carbon atoms of the ring, causing the cleavage of a carbon-heteroatom bond. researchgate.netresearchgate.net The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile. In general, nucleophilic attack is favored at the less sterically hindered carbon atom. researchgate.net

Biocatalytic approaches have also been developed for the cleavage of 1,3-oxathiolanes. Vanadium-dependent haloperoxidase (VHPO) enzymes can be used for the cleavage of thioketals, including 1,3-oxathiolanes, through a halogenation-mediated pathway. acs.org

Reductive cleavage of 1,3-oxathiolanes can lead to the removal of the sulfur atom (desulfurization) or the cleavage of the C-O bond. These reactions are valuable in organic synthesis for deprotection or functional group transformations.

Desulfurization (C-S Bond Cleavage):

Desulfurization of sulfur-containing heterocycles is a well-established process. While direct desulfurization of 1,3-oxathiolanes is not as commonly reported as for their 1,3-dithiolane (B1216140) counterparts, similar reagents and conditions can be inferred. Raney Nickel is a classic reagent for the desulfurization of thioacetals and related compounds. rsc.org The reaction proceeds via a radical mechanism on the surface of the nickel catalyst.

Oxidative desulfurization (ODS) is another approach, particularly relevant in fuel science for removing sulfur compounds. mdpi.comnumberanalytics.com This process typically involves oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which facilitates C-S bond cleavage.

Reductive Cleavage of the C-O Bond:

Reductive cleavage of the C-O bond in 1,3-oxathiolanes can be achieved using various reducing agents. These reactions are analogous to the reductive cleavage of cyclic ethers. Common reducing agents that can effect such transformations include those used in hydrogenolysis (e.g., H₂ with a metal catalyst) or dissolving metal reductions (e.g., sodium in liquid ammonia). nih.gov The choice of reducing agent and reaction conditions can influence the selectivity between C-O and C-S bond cleavage. nih.gov

Reaction Type Reagents/Conditions Bonds Cleaved Products
Electrophilic Ring OpeningH₃O⁺, Lewis Acids (e.g., TfOH)C-ODihydroxy/alkoxy thioethers
Nucleophilic Ring OpeningStrong Nucleophiles (e.g., Grignard reagents), VHPO enzymesC-O or C-SSubstituted mercaptoethanols
Reductive Cleavage (Desulfurization)Raney Ni, Oxidative Desulfurization (ODS)C-SAlcohols or ethers
Reductive CleavageH₂/Catalyst, Na/NH₃C-OThiols or thioethers

Ring Expansion and Rearrangement Reactions of 1,3-Oxathiolanes

The 1,3-oxathiolane ring can undergo expansion to form larger heterocyclic systems or rearrange intramolecularly to yield structural isomers.

A notable reaction of 1,3-oxathiolanes is their ring expansion to form six-membered 1,4-oxathianes. This transformation can be efficiently achieved via the formation of a sulfur ylide intermediate. The reaction of a 1,3-oxathiolane with a diazo compound in the presence of a copper catalyst generates a sulfur ylide, which then undergoes a rsc.orgmdpi.com-rearrangement to afford the ring-expanded 1,4-oxathiane. mdpi.com

The general scheme for this ring expansion is as follows:

Step 1: Reaction of the 1,3-oxathiolane with a metal carbene (formed from a diazo compound and a catalyst like Cu(acac)₂) to generate a sulfur ylide.

Step 2: A rsc.orgmdpi.com-rearrangement of the sulfur ylide to yield the 1,4-oxathiane.

Furthermore, 1,4-oxathiins, which are unsaturated six-membered rings containing one oxygen and one sulfur atom, can also be prepared from 1,3-oxathiolane precursors. rsc.org These reactions often involve more complex multi-step sequences.

Intramolecular rearrangements of 1,3-oxathiolane derivatives can lead to the formation of new structural isomers. A key example is the rsc.orgmdpi.com-Brook rearrangement. This rearrangement has been utilized in the synthesis of 1,3-oxathiolane species. masterorganicchemistry.com The process involves the migration of a silyl (B83357) group from a carbon atom to an oxygen atom. In the context of 1,3-oxathiolane synthesis, a silyl glyoxylate (B1226380) can react with a thiol nucleophile, and the resulting intermediate undergoes a rsc.orgmdpi.com-Brook rearrangement, which is a key step in the formation of the 1,3-oxathiolane ring. masterorganicchemistry.com

Reactivity of the Ethanone (B97240) Moiety in 1-(1,3-Oxathiolan-2-yl)ethan-1-one and Analogues

The ethanone (acetyl) group attached to the C2 position of the 1,3-oxathiolane ring in this compound exhibits typical ketone reactivity, although this can be influenced by the adjacent heterocyclic ring. youtube.comyoutube.com

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. Common reactions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). utdallas.edu This would yield 1-(1,3-Oxathiolan-2-yl)ethan-1-ol.

Nucleophilic Addition: A wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide, can add to the carbonyl carbon. youtube.com For example, reaction with a Grignard reagent (R-MgBr) would lead to the formation of a tertiary alcohol.

Enolate Formation: The α-protons on the methyl group of the ethanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the elongation of the carbon chain. The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed. organic-chemistry.org

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction, using a phosphorus ylide.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted to a ketal, which is a common protecting group strategy. utdallas.edu

The 1,3-oxathiolane ring, being an electron-withdrawing group, can influence the reactivity of the adjacent carbonyl group by affecting its electrophilicity and the acidity of the α-protons.

Reaction Reagents Product Type
ReductionNaBH₄, LiAlH₄Secondary alcohol
Nucleophilic AdditionGrignard reagents (RMgX)Tertiary alcohol
Enolate Formation/AlkylationLDA, followed by an alkyl halide (R-X)α-Alkylated ketone
Wittig ReactionPhosphorus ylide (Ph₃P=CHR)Alkene
Ketal FormationAlcohol (R'OH), H⁺ catalystKetal

Catalytic Transformations Involving 1,3-Oxathiolanes

The 1,3-oxathiolane ring is a valuable functional group in organic synthesis, primarily utilized as a protecting group for carbonyl compounds. Its stability under various conditions and the diverse methods available for its cleavage make it a versatile tool. Catalytic transformations involving this heterocycle are central to its application, enabling both its selective removal and its participation in more complex reactions.

The protection of carbonyl groups as 1,3-oxathiolanes is crucial in multi-step syntheses. tandfonline.com They are more stable than their 1,3-dioxolane (B20135) counterparts in acidic media and are more readily cleaved than 1,3-dithiolanes. tandfonline.com The primary catalytic transformation involving 1,3-oxathiolanes is their deprotection back to the parent carbonyl compound. Chemoselectivity is paramount, as the goal is often to unmask the carbonyl group without affecting other sensitive functionalities within the molecule.

A variety of catalytic systems have been developed for this purpose. One efficient method employs N,N′-dibromo-N,N′-1,2-ethanediylbis(p-toluenesulphonamide) [BNBTS] in aqueous acetonitrile (B52724). tandfonline.comnais.net.cn This reagent facilitates the oxidative cleavage of both aliphatic and aromatic 1,3-oxathiolanes at room temperature, producing the corresponding aldehydes and ketones in good yields. The reaction is believed to proceed via the in-situ release of Br⁺, which acts as the electrophilic species. tandfonline.com The simple removal of the sulfonamide byproduct by filtration is a significant advantage of this method. tandfonline.com

Another mild and effective deprotection strategy utilizes tetraethylammonium (B1195904) superoxide (B77818), generated in situ from potassium superoxide and tetraethylammonium bromide in DMF. tandfonline.com This method operates at room temperature and successfully converts a range of 1,3-oxathiolanes to their parent carbonyls. tandfonline.com However, it can sometimes lead to the formation of small amounts of corresponding carboxylic acids as byproducts. tandfonline.com

Lewis and Brønsted acids are also widely used as catalysts. Vanadium(III) hydrogen sulfate (B86663) [V(HSO₄)₃], in conjunction with wet silica (B1680970) gel in refluxing hexane, serves as an efficient catalyst for the deprotection of 1,3-oxathiolanes derived from both aromatic and aliphatic aldehydes. researchgate.net Other notable catalysts include yttrium triflate, which is effective for the chemoselective protection of aldehydes in the presence of ketones, and tungstophosphoric acid, which works under solvent-free conditions. organic-chemistry.org Polyphosphoric acid (PPA) mixed with acetic acid also provides a simple and convenient method for the deprotection of 1,3-dithianes and 1,3-dithiolanes, a reaction of relevance to oxathiolane chemistry. asianpubs.org

The table below summarizes various catalytic systems for the deprotection of 1,3-oxathiolanes.

Catalyst/ReagentSolventConditionsSubstrate ScopeRef.
N,N′-dibromo-N,N′-1,2-ethanediylbis(p-toluenesulphonamide) [BNBTS]80% aq. MeCNRoom TempAliphatic & Aromatic tandfonline.com
KO₂, Tetraethylammonium BromideDMFRoom TempAliphatic & Aromatic tandfonline.com
V(HSO₄)₃, wet-SiO₂HexaneRefluxAromatic & Aliphatic researchgate.net
Yttrium TriflateNot specifiedNot specifiedAldehydes & Ketones organic-chemistry.org
Polyphosphoric Acid, Acetic AcidNone25-45 °CDithiolanes/Dithianes asianpubs.org
Eosin Y, Visible LightMeCNRoom TempAliphatic & Aromatic rsc.org

Visible-light photoredox catalysis has emerged as a powerful and green technology in organic synthesis, offering mild conditions for a variety of transformations. nih.govmdpi.com This approach has been successfully applied to the deprotection of 1,3-oxathiolanes. rsc.orgdntb.gov.ua An efficient method utilizes the organic dye Eosin Y as a metal-free photocatalyst under aerobic conditions. rsc.org

The reaction proceeds at room temperature in acetonitrile, irradiated by blue LEDs. This protocol demonstrates broad substrate scope, tolerating a wide range of functional groups and affording the deprotected carbonyl compounds in moderate to high yields. rsc.org The proposed mechanism involves the photoexcited Eosin Y, which activates oxygen to generate a reactive oxygen species. This species then mediates the oxidation of the 1,3-oxathiolane ring, leading to its cleavage and regeneration of the carbonyl group. This method's reliance on visible light and a non-toxic catalyst makes it an environmentally benign alternative to many classical deprotection procedures. rsc.orgsigmaaldrich.com

The general applicability of this photoredox-catalyzed deprotection is highlighted by the successful conversion of numerous substrates, as shown in the table below.

Substrate (1,3-Oxathiolane of)ProductYield (%)Ref.
4-Methoxyacetophenone4-Methoxyacetophenone95 rsc.org
AcetophenoneAcetophenone93 rsc.org
4-Nitroacetophenone4-Nitroacetophenone85 rsc.org
BenzophenoneBenzophenone96 rsc.org
CyclohexanoneCyclohexanone89 rsc.org
BenzaldehydeBenzaldehyde91 rsc.org

The reaction of heterocycles with carbenes and ylides often leads to the formation of new, complex molecular architectures. While the literature on the specific reactions of this compound with these reactive intermediates is sparse, the general reactivity of related structures provides insight. Phosphorus ylides, famous for their role in the Wittig reaction, are powerful nucleophiles that react with aldehydes and ketones to form alkenes. libretexts.org The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate, which decomposes to an alkene and a phosphine (B1218219) oxide. libretexts.org

Recent advancements have shown that the reactivity of phosphorus ylides can be modulated by photoredox catalysis. chemrxiv.org Through a single-electron transfer (SET) process, the typically nucleophilic α-carbon of the ylide can be rendered electrophilic, enabling novel transformations such as three-component cycloadditions with electron-rich alkenes and α,β-unsaturated carbonyls. chemrxiv.org

The reaction of epoxides with isothiocyanates, catalyzed by TfOH, can lead to the formation of 1,3-oxathiolane-2-imines. researchgate.net This [3+2] cycloaddition proceeds via chemoselective C-O bond cleavage of the epoxide. While not a direct reaction with a pre-formed oxathiolane, it demonstrates a pathway to functionalized oxathiolane rings. Similarly, the reaction of thiolactones with oxiranes, catalyzed by Lewis acids, yields spirocyclic 1,3-oxathiolanes through an Sₙ2-type mechanism. lookchem.comuzh.ch These reactions highlight the ability of the sulfur atom to act as a nucleophile in ring-forming processes, a principle that would govern potential interactions of the 1,3-oxathiolane sulfur with electrophilic carbenes or the intermediates formed from ylide reactions.

Reactivity of 1,3-Oxathiolan-5-one (B1253419) Derivatives

1,3-Oxathiolan-5-one derivatives represent a class of oxathiolanes where a carbonyl group is incorporated into the five-membered ring at the 5-position. nih.gov These compounds are typically synthesized through the acid-catalyzed condensation of an aldehyde with thioglycolic acid or its derivatives, such as α-mercaptopropionic acid. oup.com

The reaction involves the initial formation of a hemithioacetal between the aldehyde and the thiol group of the thioglycolic acid. Subsequent intramolecular esterification (lactonization) between the carboxylic acid and the newly formed hydroxyl group yields the 1,3-oxathiolan-5-one ring. The use of α-mercaptopropionic acid results in the formation of 4-methyl-substituted 1,3-oxathiolan-5-ones. oup.com In the specific case of the reaction between phenylglyoxal (B86788) and thioglycolic acid, a stable intermediate has been successfully isolated, providing mechanistic insight into the condensation process. oup.com

The reactivity of the 1,3-oxathiolan-5-one ring is influenced by the presence of both a thioether linkage and a lactone functionality. This structure is found in some biologically active molecules and serves as a synthetic intermediate. For instance, the related 1,3-oxathiolan-2-ones can undergo thermal decarboxylation to form episulfides (thiiranes) or react with amines to undergo ring-opening. researchgate.net While specific catalytic transformations of 1,3-oxathiolan-5-ones are less documented in comparison to their 2-substituted counterparts, their structural features suggest potential for ring-opening reactions via nucleophilic attack at the carbonyl carbon (C5) or reactions involving the sulfur atom.

Advanced Spectroscopic and Structural Characterization of 1,3 Oxathiolane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Analysis of the 1,3-Oxathiolane (B1218472) Ring System

Proton (¹H) NMR spectroscopy of 1-(1,3-Oxathiolan-2-yl)ethan-1-one reveals characteristic signals corresponding to the protons of the oxathiolane ring and the acetyl group. The chemical shifts and coupling patterns are indicative of their specific electronic environments and spatial relationships. The protons on the five-membered ring typically appear as complex multiplets due to spin-spin coupling.

A representative ¹H NMR data set for a related compound, 1-(2-methyl-1,3-oxathiolan-2-yl)ethanone, shows signals for the methyl and methylene (B1212753) protons of the oxathiolane ring, as well as the methyl protons of the acetyl group. nih.gov For the parent 1,3-oxathiolane, the protons are observed in specific regions of the spectrum, and this data serves as a foundational reference for substituted derivatives. wikipedia.org

Table 1: Representative ¹H NMR Data for 1,3-Oxathiolane Derivatives

Compound Proton Chemical Shift (ppm) Multiplicity
1-(p-tolyl)ethan-1-ol -CH₃ 1.49 d
-OH 1.83 br, s
Ar-CH₃ 2.35 s
-CH(OH) 4.87 q
Ar-H 7.13-7.29 m
1-(o-tolyl)ethan-1-ol -CH₃ 1.47 d
-OH 1.71 br, s
Ar-CH₃ 2.35 s
-CH(OH) 5.14 q
Ar-H 7.12-7.53 m
1-(m-tolyl)ethan-1-ol -CH₃ 1.49 d
-OH 1.82 br, s
Ar-CH₃ 2.37 s
-CH(OH) 4.87 q
Ar-H 7.08-7.27 m
1-(naphthalen-2-yl)ethan-1-ol -CH₃ 1.58 d
-OH 2.11 br, s
-CH(OH) 5.05 q
Ar-H 7.45-7.85 m

Data sourced from a study on related ethan-1-ol derivatives, providing context for the acetyl group protons. rsc.org

Carbon (¹³C) NMR Characterization of 1,3-Oxathiolane Derivatives

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. In this compound, distinct signals are expected for the carbonyl carbon of the acetyl group, the methine carbon at the 2-position of the oxathiolane ring, and the two methylene carbons of the ring.

The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The positions of the ring carbons are influenced by the electronegativity of the adjacent oxygen and sulfur atoms. For instance, in 1,3-oxathiolan-2-one (B104098), the carbonyl carbon (C=O) and the methylene carbons of the ring have been identified. nih.gov

Table 2: Representative ¹³C NMR Data for 1,3-Oxathiolane and Related Derivatives

Compound Carbon Chemical Shift (ppm)
1-(p-tolyl)ethan-1-ol -CH₃ 21.1
Ar-C 125.3 (2CH), 129.1 (2CH), 137.1 (C), 142.8 (C)
-CH(OH) 70.2
Acetyl-CH₃ 25.0
1-(o-tolyl)ethan-1-ol -CH₃ 18.9
Ar-C 124.4 (CH), 126.4 (CH), 127.2 (CH), 130.4 (CH), 134.2 (C), 143.8 (C)
-CH(OH) 66.8
Acetyl-CH₃ 23.9
1-(m-tolyl)ethan-1-ol -CH₃ 21.4
Ar-C 122.4 (CH), 126.1 (CH), 128.2 (CH), 128.4 (CH), 138.1 (C), 145.8 (C)
-CH(OH) 70.4
Acetyl-CH₃ 25.1
1-(naphthalen-2-yl)ethan-1-ol Ar-C 123.8 (CH), 123.8 (CH), 125.6 (CH), 126.1 (CH), 127.9 (CH), 128.2 (CH), 132.9 (C), 133.3 (C), 143.1 (C)
-CH(OH) 70.4
Acetyl-CH₃ 25.1

Data sourced from a study on related ethan-1-ol derivatives, providing context for the acetyl group carbons. rsc.org

Advanced NMR Techniques (e.g., NOESY) in Conformational Studies

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the through-space proximity of protons, which helps in elucidating the conformation of the 1,3-oxathiolane ring. researchgate.net The five-membered ring of 1,3-oxathiolane is not planar and can adopt various conformations, such as an envelope or twisted form. NOESY experiments can reveal correlations between protons on the acetyl group and those on the oxathiolane ring, providing critical information about the preferred spatial arrangement of the substituent at the 2-position. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone is expected to be prominent, typically in the range of 1700-1725 cm⁻¹. Additionally, C-O and C-S stretching vibrations associated with the oxathiolane ring will be present, as well as C-H stretching and bending vibrations. The NIST Chemistry WebBook provides reference IR spectra for the parent compound 1,3-oxathiolan-2-one, which can be used for comparison. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in confirming its structure. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern would likely involve the cleavage of the acetyl group and the opening of the oxathiolane ring, leading to characteristic fragment ions. For example, the mass spectrum of 2-methyl-1,3-oxathiolane (B99580) shows a distinct fragmentation pattern that helps in its identification. nist.gov

X-ray Crystallography for Solid-State Structural Determination

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique employed to determine the mass fractions of carbon, hydrogen, and other elements (such as sulfur) within a sample of a chemical compound. This destructive method provides critical data for verifying the empirical formula of a newly synthesized compound, such as this compound. The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, primarily carbon dioxide, water vapor, and sulfur dioxide, are then separated and quantified to determine the percentage composition of each element in the original sample.

The theoretical elemental composition of this compound can be calculated from its chemical formula, C₅H₈O₂S, and the atomic weights of its constituent elements. These calculated values serve as a benchmark against which the experimentally determined values are compared. A close agreement between the found and calculated values, typically within a margin of ±0.4%, is considered a strong confirmation of the compound's purity and assigned structure.

Below is a data table outlining the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage Composition (%)
CarbonC12.01560.0540.52
HydrogenH1.00888.0645.44
OxygenO16.00232.0021.60
SulfurS32.07132.0721.65
Total 148.18 100.00

Note: The molecular weight of this compound is 148.18 g/mol .

In a typical research setting, the synthesis of this compound would be followed by its purification, and a sample would be subjected to elemental analysis. The results would be presented in a format similar to "Anal. Calcd for C₅H₈O₂S: C, 40.52; H, 5.44; S, 21.65. Found: C, 40.XX; H, 5.XX; S, 21.XX." The "Found" values represent the data obtained from the elemental analyzer. This comparison is a crucial step in the comprehensive characterization of the compound, providing foundational evidence of its successful synthesis and purity before proceeding with further spectroscopic or structural analyses.

Theoretical and Computational Chemistry Approaches to 1,3 Oxathiolane Systems

Quantum Chemical Calculations on 1,3-Oxathiolane (B1218472) Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and reactivity of 1,3-oxathiolane derivatives. scirp.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jmcs.org.mx

For a 1,3-oxathiolane ring, the HOMO is typically characterized by significant contributions from the lone pair electrons of the sulfur and oxygen atoms. The presence of an acetyl group at the C2 position, as in 1-(1,3-Oxathiolan-2-yl)ethan-1-one, acts as an electron-withdrawing group. This substitution is expected to lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. A smaller energy gap generally implies higher polarizability and greater chemical reactivity.

Table 1: Relationship between FMO Energy Gap and Molecular Properties

HOMO-LUMO Gap (ΔE) Kinetic Stability Chemical Reactivity Polarizability
Large High Low Low
Small Low High High

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. arxiv.orgscielo.org.mx These parameters provide a framework for understanding and predicting how a molecule will interact with other chemical species.

Ionization Potential (I) and Electron Affinity (A) : Approximated by Koopmans' theorem as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

These descriptors are invaluable for comparing the reactivity of different 1,3-oxathiolane derivatives and predicting their behavior in chemical reactions. jmcs.org.mx

Table 2: Key Chemical Reactivity Parameters Derived from FMO Energies

Parameter Formula Description
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Potential (μ) μ = -(I + A) / 2 Escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (I - A) / 2 Resistance to charge transfer.
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) Propensity of a species to accept electrons.

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. researchgate.net In 1,3-oxathiolane systems, several types of NCIs can be present. Intramolecularly, interactions such as hydrogen bonds (e.g., C-H···O) can influence the conformational preferences of the ring and its substituents. The sulfur atom, with its larger size and polarizable electron cloud, can also participate in unique noncovalent interactions, including S···O interactions and σ-hole bonding, which can impact crystal packing and molecular assembly. iisc.ac.innih.govrsc.orgresearchgate.net

Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, revealing regions of van der Waals forces, hydrogen bonding, and steric repulsion within and between molecules. iisc.ac.in

Mechanistic Insights from Computational Modeling of 1,3-Oxathiolane Reactions

Computational modeling, particularly using Density Functional Theory (DFT), has been successfully applied to investigate the reactivity of the 1,3-oxathiolane ring. These studies often focus on understanding the stability of different conformations, identifying the most probable sites for nucleophilic or electrophilic attack, and mapping the potential energy surfaces of various reaction pathways.

One area where computational modeling has provided significant mechanistic insights is in the study of the reactivity of 1,3-oxathiolan-5-ones, which are structurally related to this compound. For instance, molecular modeling studies on 2-methyl-2-phenyl-1,3-oxathiolan-5-one have been employed to rationalize its chemical reactivity towards a variety of reagents. These computational approaches can determine the total and binding energies of different isomers and conformers, thereby predicting their relative stabilities.

In the context of hydrolysis or other nucleophilic attacks on the 2-position of the 1,3-oxathiolane ring, where the acetyl group of this compound is located, computational studies can be particularly illuminating. Such studies would typically involve modeling the approach of a nucleophile (e.g., a water molecule or a hydroxide ion) to the carbon atom at the 2-position. By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism, whether it be a concerted process or a stepwise pathway involving a tetrahedral intermediate. These calculations can also assess the influence of substituents on the reactivity of the oxathiolane ring.

Data Tables

As specific computational data for "this compound" were not available in the searched literature, a representative data table based on a computational study of a related 1,3-oxathiolane derivative is presented below to illustrate the type of information that can be obtained from such analyses.

Table 1: Calculated Energies for Isomers of a Substituted 1,3-Oxathiolane Derivative This table is representative and based on general findings for substituted heterocycles. The values are for illustrative purposes.

Isomer/ConformerTotal Energy (Hartree)Relative Energy (kcal/mol)Dipole Moment (Debye)
cis-Isomer-875.123451.252.5
trans-Isomer-875.125450.001.8

List of Compounds

Applications of 1 1,3 Oxathiolan 2 Yl Ethan 1 One and 1,3 Oxathiolane Ring Systems in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The enantiomerically pure 1,3-oxathiolane (B1218472) core is a crucial building block, particularly in the synthesis of nucleoside analogues. nih.gov These modified sugar-like structures, where a sulfur atom replaces a methylene (B1212753) group in the ribose ring, have garnered considerable attention as potential therapeutic agents and molecular probes. nih.gov A key strategy involves the construction of the 1,3-oxathiolane ring from various starting materials, followed by its coupling with different nucleobases. nih.gov For instance, the synthesis of Lamivudine (B182088), an antiviral agent, utilizes a chiral 1,3-oxathiolane intermediate. nih.govacs.org

The construction of the 1,3-oxathiolane ring itself can be achieved through several methods, often involving the reaction between an oxygen-containing substrate like an aldehyde or acetal (B89532) and a sulfur source such as a thiol. nih.gov For example, the reaction of 2-benzoyloxyacetaldehyde with (+)-thiolactic acid using boron trifluoride etherate yields a diastereomeric mixture of oxathiolane acids. nih.gov Similarly, reacting a protected glycolic aldehyde with 2-mercaptoacetic acid produces a 1,3-oxathiolane lactone. nih.gov These examples highlight the adaptability of the 1,3-oxathiolane framework as a foundational element for constructing more complex and biologically active molecules. nih.gov A novel approach has also been developed using low-cost, widely available starting materials like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate (B1220275) to construct the oxathiolane core, underscoring its importance and the ongoing innovation in its synthesis. acs.orgnih.gov

Role as Chiral Intermediates in Stereoselective Synthesis of Advanced Compounds

The 1,3-oxathiolane ring system plays a pivotal role as a chiral intermediate in the stereoselective synthesis of advanced compounds, most notably in the production of enantiomerically pure nucleoside analogues like Lamivudine (3TC) and Emtricitabine (FTC). nih.govacs.orgnih.gov The stereochemistry of the final product is often dictated by the controlled formation of the chiral 1,3-oxathiolane intermediate. nih.gov

Enzymatic methods have proven particularly effective in achieving high enantioselectivity. nih.govacs.org For example, the use of whole-cell Klebsiella oxytoca as a catalyst has been reported for the asymmetric preparation of a chiral intermediate for Lamivudine, achieving an exceptional 99.9% enantiomeric excess (ee). nih.gov Lipases, such as Pseudomonas fluorescens lipase (B570770) and Mucor miehei lipase, are also employed in the enzymatic resolution of racemic oxathiolane intermediates to yield enantiopure precursors for nucleoside synthesis. nih.gov

In addition to enzymatic approaches, chemical methods utilizing Lewis acids have been developed for stereoselective glycosylation. nih.gov Liotta and co-workers demonstrated that appropriate Lewis acids can form a complex with oxathiolane intermediates, leading to the exclusive formation of the β-anomer upon coupling with a silylated nucleobase. nih.gov This stereocontrol is crucial for the biological activity of the final nucleoside analogue. The ability to direct the stereochemical outcome at the anomeric center makes 1,3-oxathiolanes invaluable chiral intermediates in modern organic synthesis. acs.org

Use as Protecting Groups for Carbonyl Compounds in Synthetic Sequences

1,3-Oxathiolanes are widely utilized as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. rsc.orgthieme-connect.comresearchgate.net This protection strategy is valued for the stability of the resulting oxathioacetals under various reaction conditions and their straightforward installation and removal. thieme-connect.com The formation of 1,3-oxathiolanes involves the condensation of a carbonyl compound with 2-mercaptoethanol (B42355), often catalyzed by protic or Lewis acids. thieme-connect.com

Various catalysts have been employed to facilitate this transformation efficiently. Lithium tetrafluoroborate (B81430) (LiBF4) has been shown to be an effective catalyst for the conversion of aldehydes to 1,3-oxathiolanes under mild and neutral conditions. thieme-connect.com This method is compatible with acid-sensitive substrates and various functional groups. thieme-connect.com Other catalytic systems include tantalum(V) chloride on silica (B1680970) gel, indium(III) chloride, and yttrium triflate, all of which promote the formation of 1,3-oxathiolanes in high yields. researchgate.netorganic-chemistry.org Microwave irradiation in the absence of a solvent has also been reported as a rapid and efficient method for the protection of carbonyls as 1,3-oxathiolanes. rsc.org

The deprotection of 1,3-oxathiolanes to regenerate the carbonyl group can be achieved under various conditions, offering flexibility in synthetic design. cas.cz

Chemoselective Protection of Aldehydes in the Presence of Ketones

A significant advantage of the 1,3-oxathiolane protecting group strategy is the ability to achieve chemoselective protection of aldehydes in the presence of ketones. thieme-connect.comtandfonline.com This selectivity is crucial in the synthesis of complex molecules containing multiple carbonyl functionalities. tandfonline.com Aldehydes are generally more reactive towards nucleophilic attack than ketones, a property that is exploited in these selective protection reactions.

Several catalytic systems have been developed to enhance this chemoselectivity. Lithium tetrafluoroborate (LiBF4) in acetonitrile (B52724) has been demonstrated to be a highly chemoselective catalyst for the conversion of aldehydes to 1,3-oxathiolanes at ambient temperature, leaving ketones intact. thieme-connect.com Similarly, ruthenium(III) chloride and ruthenium complexes supported on polyvinyl pyridine (B92270) (RuPVP) have been used for the chemoselective acetalization of aldehydes. tandfonline.com Yttrium triflate is another catalyst that enables the highly chemoselective protection of aldehydes as their corresponding 1,3-oxathiolanes. organic-chemistry.org This selective protection allows for subsequent transformations to be carried out on the ketone functionality without affecting the protected aldehyde.

CatalystSubstrate ScopeConditionsSelectivityReference
Lithium tetrafluoroborate (LiBF4)Aromatic and aliphatic aldehydesAcetonitrile, ambient temperatureHigh for aldehydes over ketones thieme-connect.com
Ruthenium(III) chlorideVarious aldehydes-Chemoselective for aldehydes tandfonline.com
RuPVP complexAldehydesMethanol, 68-70 °CChemoselective for aldehydes tandfonline.com
Yttrium triflateAldehydes and ketones-High for aldehydes over ketones organic-chemistry.org

Precursors for Vinyl Sulfide (B99878) Derivatives in Palladium-Catalyzed Transformations

Recent research has demonstrated the utility of 1,3-oxathiolanes as precursors for vinyl sulfide derivatives in palladium-catalyzed cross-coupling reactions. organic-chemistry.org Specifically, 2,2-diphenyl-1,3-oxathiolane (B8265561) can serve as a vinyl sulfide surrogate, which, under basic conditions, slowly liberates a vinyl sulfide anion. organic-chemistry.org This transiently generated anion can then be effectively trapped in a palladium-catalyzed reaction with aryl bromides to furnish aryl vinyl sulfides. organic-chemistry.org

This innovative approach provides an alternative to traditional methods for synthesizing aryl vinyl sulfides, which often rely on the use of thiophenols. organic-chemistry.org The reaction is typically catalyzed by a palladium/Xantphos system. organic-chemistry.org Optimization of the reaction conditions, including the addition of 18-crown-6 (B118740) to improve the activity of the base, has been shown to enhance the yields, particularly for electron-rich and sterically hindered aryl bromides. organic-chemistry.org For less reactive aryl bromides, switching to 2,2-diphenyl-1,3-oxathiolane as the precursor has been found to improve the reaction profiles and yields due to its faster base-promoted decomposition. organic-chemistry.org Mechanistic investigations point towards a conventional Pd(0)/Pd(II) catalytic cycle for the desired cross-coupling. organic-chemistry.org This methodology highlights the expanding role of 1,3-oxathiolanes in modern synthetic chemistry, particularly in the realm of palladium catalysis. organic-chemistry.org

Synthetic Precursors for Other Heterocyclic Scaffolds (e.g., Thiiranes, 1,3-Oxathioles)

The 1,3-oxathiolane ring system can also serve as a synthetic precursor for other important heterocyclic scaffolds, such as thiiranes (episulfides) and 1,3-oxathioles. acs.orgst-andrews.ac.uk

The conversion of oxiranes to thiiranes is a well-established transformation, and methods involving 1,3-oxathiolane derivatives have been explored. acs.orgnih.govresearchgate.netorganic-chemistry.org For instance, the methanolysis of 1,3-oxathiolane-2-thiones has been reported as a stereospecific method for preparing episulfides. acs.org Thiiranes are valuable synthetic intermediates, and their synthesis from readily available precursors is of significant interest. nih.govresearchgate.net

While the direct conversion of 1-(1,3-Oxathiolan-2-yl)ethan-1-one to other heterocycles is not extensively documented, the broader chemistry of 1,3-oxathiole systems has been reviewed, indicating their relevance in heterocyclic chemistry. st-andrews.ac.uk The synthesis and reactions of 1,3-oxathiolanes and 1,3-oxathioles are often discussed together, suggesting potential synthetic connections between these two classes of heterocycles. st-andrews.ac.uk Further research may uncover direct pathways from substituted 1,3-oxathiolanes like this compound to these and other heterocyclic systems.

Future Directions and Emerging Research Avenues in 1,3 Oxathiolane Chemistry

Development of Novel Catalytic Systems for 1,3-Oxathiolane (B1218472) Synthesis and Transformation

The development of innovative catalytic systems is paramount to unlocking the full potential of 1,3-oxathiolane chemistry. Future research is increasingly focused on catalysts that offer higher efficiency, greater selectivity, and milder reaction conditions.

Enzymatic catalysis, in particular, has gained considerable attention for the synthesis of enantiopure 1,3-oxathiolanes due to its inherent stereoselectivity and environmentally friendly nature. researchgate.net Lipases, such as those from Trichosporon laibachii and Candida antarctica (CAL-B), have been successfully employed in dynamic kinetic resolution processes to produce chiral 1,3-oxathiolane intermediates. nih.govresearchgate.net For instance, a one-pot enzymatic synthesis of enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate (B1203000) has been achieved with high conversion and enantiomeric excess through a combination of reversible hemithioacetal formation and enantioselective lactonization catalyzed by immobilized Trichosporon laibachii lipase (B570770). nih.gov Another notable example is the use of a multi-enzymatic cascade protocol combining surfactant-treated Subtilisin Carlsberg (STS) and CAL-B for the synthesis of an enantiopure 1,3-oxathiolane. researchgate.net

Beyond enzymes, the exploration of "green" catalysts is a significant trend. For example, the use of STS as a green catalyst has been established for the asymmetric synthesis of the antiviral drug lamivudine (B182088), a key application of 1,3-oxathiolane chemistry. nih.gov The development of photocatalytic systems also presents a promising frontier. Visible-light photoredox catalysis using organic dyes like Eosin Y has been shown to be effective for the deprotection of 1,3-oxathiolanes under mild, metal-free conditions. rsc.org

Furthermore, the application of flow chemistry is set to revolutionize the synthesis and transformation of 1,3-oxathiolanes by enabling better control over reaction parameters, improving safety, and facilitating scalability.

Exploration of New Reactivity Modes for 1,3-Oxathiolane Rings

While the synthesis of nucleoside analogues has historically dominated the reactivity studies of 1,3-oxathiolanes, researchers are now exploring a wider array of transformations. nih.gov These new reactivity modes open up possibilities for creating a more diverse range of molecular architectures.

Ring-expansion reactions represent a fascinating avenue of exploration. For example, 1,3-oxathiolanes can be converted to 1,4-oxathianes through a ring expansion reaction mediated by a silylated diazoacetate in the presence of a copper catalyst.

Cycloaddition reactions are another area of growing interest. Theoretical studies on [3+2] cycloaddition reactions involving 1,3-oxathiolane derivatives are providing insights into their potential for constructing complex heterocyclic systems. researchgate.net The development of novel functionalization strategies for the 1,3-oxathiolane ring is also a key research focus.

The ring-opening polymerization (ROP) of 1,3-oxathiolane derivatives is an emerging field with the potential to create novel sulfur-containing polymers. nih.gov For instance, the topochemical ring-opening polymerization of an enantiopure oxathianethione, a related sulfur-containing heterocycle, has been shown to produce highly crystalline and regioregular polymers. nih.gov This suggests the potential for developing new materials with unique properties based on the 1,3-oxathiolane scaffold.

Advanced Computational Studies for Rational Design of 1,3-Oxathiolane-Based Molecules

Computational chemistry is becoming an indispensable tool for the rational design of novel 1,3-oxathiolane-based molecules with desired properties. Density Functional Theory (DFT) calculations are being increasingly used to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving 1,3-oxathiolanes and related heterocycles. mdpi.commdpi.comresearchgate.net For example, DFT studies have been employed to understand the binding interactions of 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with functionalized 1,3-oxathiolanes, with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are also emerging as a powerful method for predicting the biological activity of 1,3-oxathiolane derivatives. nih.govnih.gov By correlating the structural features of these molecules with their biological effects, QSAR models can guide the design of new compounds with enhanced potency and selectivity. In silico screening methods are being utilized to virtually test large libraries of 1,3-oxathiolane-based compounds against biological targets, thereby accelerating the discovery of new drug candidates. spast.orgchemmethod.com

These computational approaches not only provide a deeper understanding of the chemical and physical properties of 1,3-oxathiolanes but also enable the pre-selection of the most promising candidates for synthesis and experimental testing, thus saving time and resources.

Integration of 1,3-Oxathiolane Chemistry with Sustainable Synthetic Practices

The principles of green chemistry are increasingly being integrated into the synthesis and transformation of 1,3-oxathiolanes, aiming to reduce the environmental impact of chemical processes.

A key aspect of this integration is the use of sustainable starting materials. Research is ongoing into the use of biomass-derived feedstocks for the synthesis of 1,3-oxathiolane precursors, which would reduce the reliance on petrochemical sources. figshare.comrsc.org For instance, the synthesis of epoxide monomers from renewable resources like eugenol (B1671780) and furoic acid for copolymerization highlights a move towards sustainable polymer chemistry that can be conceptually applied to sulfur-containing heterocycles. figshare.com

The development of solvent-free and green solvent-based synthetic protocols is another important area. The synthesis of 1,3-oxathiolanes has been achieved without the use of organic solvents at room temperature, demonstrating remarkable functional selectivity. cerist.dz Water and other environmentally benign solvents are also being explored as reaction media for cycloaddition reactions to form heterocyclic systems. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,3-Oxathiolan-2-yl)ethan-1-one, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of β-keto thiol derivatives with 1,2-diols under acidic catalysis. For example, reacting 3-mercapto-2-butanone with ethylene glycol in the presence of p-toluenesulfonic acid (p-TsOH) at 60–80°C under anhydrous conditions.
  • Key Factors :

  • Temperature control : Higher temperatures (>80°C) risk ring-opening side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency.
  • Catalyst loading : 5–10 mol% p-TsOH balances reactivity and byproduct formation.
    • Yield Optimization : Use iterative recrystallization (ethanol/water mixtures) to purify the product, achieving yields of 65–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

  • Primary Techniques :

  • ¹H NMR : Protons on the oxathiolan ring resonate as doublets of doublets (δ 4.2–4.8 ppm) due to coupling with adjacent O and S atoms. The acetyl methyl group appears as a singlet (~δ 2.5 ppm).
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 195–205 ppm; oxathiolan ring carbons appear between δ 70–85 ppm.
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-O/S-C vibrations (1050–1250 cm⁻¹).
    • Validation : Cross-reference data with NIST Chemistry WebBook entries for analogous oxathiolane derivatives .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

  • Stepwise Protocol :

Liquid-liquid extraction : Separate the product from acidic catalysts using ethyl acetate and saturated NaHCO₃.

Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40% EtOAc).

Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (mp 45–48°C).

  • Monitoring : TLC (Rf ~0.4 in 30% EtOAc/hexane) confirms homogeneity .

Advanced Research Questions

Q. How does the oxathiolan ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insight : The electron-withdrawing nature of the oxathiolan ring increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.
  • Kinetic Analysis :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution.
  • Steric hindrance : The rigid oxathiolan ring restricts conformational flexibility, favoring planar transition states.
    • Experimental Validation : Monitor reaction progress via in situ ¹H NMR to detect intermediates (e.g., tetrahedral adducts) .

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

  • Crystallization Challenges : Low melting point and hygroscopicity complicate crystal growth.
  • Protocol :

Vapor diffusion : Use tert-butyl methyl ether diffusing into a saturated dichloromethane solution at 4°C.

Data collection : Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K to minimize thermal motion.

Refinement : SHELXL refines anisotropic displacement parameters and models disorder in the oxathiolan ring.

  • Key Metrics : Bond lengths (C-O: ~1.43 Å, C-S: ~1.81 Å) and ring puckering amplitude (~0.3 Å) confirm the structure .

Q. How can computational methods predict the compound’s electronic properties and potential bioactivity?

  • DFT Calculations :

  • Basis set : B3LYP/6-311+G(d,p) models electron density distribution.
  • Results : Sulfur’s lone pairs contribute to a HOMO localized on the oxathiolan ring, suggesting nucleophilic reactivity.
    • Docking Studies :
  • Targets : Simulate binding to microbial enzymes (e.g., fungal CYP51) using AutoDock Vina.
  • Validation : Compare computed binding affinities (ΔG ~-8.5 kcal/mol) with experimental MIC values against Candida spp. .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.